Cas no 1912-47-6 (2-(5-Methyl-1H-indol-3-yl)acetic acid)

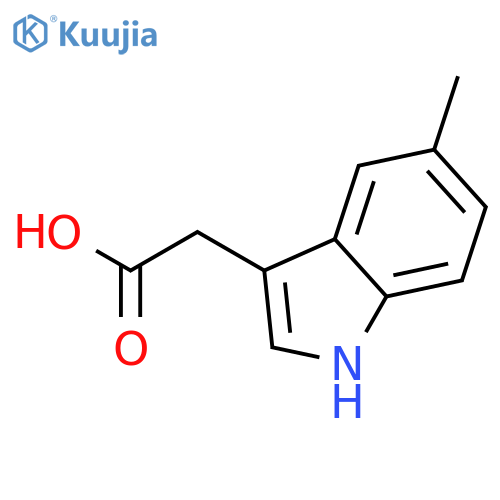

1912-47-6 structure

商品名:2-(5-Methyl-1H-indol-3-yl)acetic acid

2-(5-Methyl-1H-indol-3-yl)acetic acid 化学的及び物理的性質

名前と識別子

-

- (5-Methyl-1H-indol-3-yl)-acetic acid

- 2-(5-Methyl-1H-indol-3-yl)acetic acid

- 1H-Indole-3-aceticacid, 5-methyl-

- 5-methylindole-3-acetic acid

- C11H11NO2

- (5-Methyl-indol-3-yl)-essigsaeure

- 1h-indole-3-acetic acid,5-methyl

- 5-Methyl-3-essigsaeure

- 5-methylindol-3-ylacetic acid

- 5-Methyl-indolyl-3-essigsaeure

- AmbotzHAA8290

- 1h-indole-3-acetic acid, 5-methyl-

- NSC21428

- KSC182E1D

- BCP27600

- 5-Methyl-1H-indole-3-acetic acid

- (5-methyl-1H-indol-3-yl)acetic acid

- VI30306

- SY012013

- NSC-21428

- SCHEMBL6116786

- CS-0130267

- A15339

- FT-0620623

- A815726

- DTXSID80281370

- MFCD00022751

- EN300-1635714

- M-3974

- BB 0254999

- NSC 21428

- Z1138836786

- 2-(5-methyl-1H-indol-3-yl)ethanoic acid

- DS-11879

- AKOS005259105

- 1912-47-6

- SB34715

- CHEMBL81944

- F15948

- DB-044761

-

- MDL: MFCD00022751

- インチ: 1S/C11H11NO2/c1-7-2-3-10-9(4-7)8(6-12-10)5-11(13)14/h2-4,6,12H,5H2,1H3,(H,13,14)

- InChIKey: VYFDKXJAORBSAW-UHFFFAOYSA-N

- ほほえんだ: O([H])C(C([H])([H])C1=C([H])N([H])C2C([H])=C([H])C(C([H])([H])[H])=C([H])C1=2)=O

計算された属性

- せいみつぶんしりょう: 189.07900

- どういたいしつりょう: 189.079

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 53.1

じっけんとくせい

- 密度みつど: 1.299

- ふってん: 420.8℃ at 760 mmHg

- フラッシュポイント: 208.3℃

- PSA: 53.09000

- LogP: 2.10340

2-(5-Methyl-1H-indol-3-yl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB259410-25 g |

5-Methylindole-3-acetic acid, 95%; . |

1912-47-6 | 95% | 25g |

€1335.30 | 2023-04-27 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RC065-5g |

2-(5-Methyl-1H-indol-3-yl)acetic acid |

1912-47-6 | 98% | 5g |

2052.0CNY | 2021-08-04 | |

| Apollo Scientific | OR912084-1g |

5-Methylindole-3-acetic acid |

1912-47-6 | 98% | 1g |

£60.00 | 2025-02-21 | |

| Enamine | EN300-1635714-5.0g |

2-(5-methyl-1H-indol-3-yl)acetic acid |

1912-47-6 | 95.0% | 5.0g |

$219.0 | 2025-03-21 | |

| Enamine | EN300-1635714-0.25g |

2-(5-methyl-1H-indol-3-yl)acetic acid |

1912-47-6 | 95.0% | 0.25g |

$28.0 | 2025-03-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RC065-50mg |

2-(5-Methyl-1H-indol-3-yl)acetic acid |

1912-47-6 | 98% | 50mg |

68.0CNY | 2021-08-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RC065-250mg |

2-(5-Methyl-1H-indol-3-yl)acetic acid |

1912-47-6 | 98% | 250mg |

289CNY | 2021-05-08 | |

| TRC | M313545-100mg |

5-Methylindole-3-acetic Acid |

1912-47-6 | 100mg |

$81.00 | 2023-05-17 | ||

| Matrix Scientific | 206916-5g |

5-Methylindole-3-acetic acid |

1912-47-6 | 5g |

$477.00 | 2023-09-09 | ||

| Enamine | EN300-1635714-50mg |

2-(5-methyl-1H-indol-3-yl)acetic acid |

1912-47-6 | 95.0% | 50mg |

$19.0 | 2023-09-22 |

2-(5-Methyl-1H-indol-3-yl)acetic acid 関連文献

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

1912-47-6 (2-(5-Methyl-1H-indol-3-yl)acetic acid) 関連製品

- 52531-22-3(2-(4-methyl-1H-indol-3-yl)acetic acid)

- 1912-33-0(Methyl 2-(1H-indol-3-yl)acetate)

- 87-51-4(3-Indoleacetic acid)

- 52531-12-1(5-Ethylindole-3-acetic Acid)

- 24420-86-8(Indole-3-Acetic-d2 Acid)

- 54-16-0(2-(5-hydroxy-1H-indol-3-yl)acetic acid)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1912-47-6)2-(5-Methyl-1H-indol-3-yl)acetic acid

清らかである:99%/99%

はかる:5g/25g

価格 ($):156.0/584.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:1912-47-6)5-Methylindole-3-acetic acid

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ